4-Amino-1-cyclopropylpentan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-amino-1-cyclopropylpentan-1-one |
InChI |
InChI=1S/C8H15NO/c1-6(9)2-5-8(10)7-3-4-7/h6-7H,2-5,9H2,1H3 |
InChI Key |
UOODOGLQWZUNPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C1CC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 1 Cyclopropylpentan 1 One
Strategies for α-Amino Ketone Synthesis
The α-amino ketone motif is a crucial structural component present in numerous bioactive molecules and serves as a versatile building block in organic synthesis. nih.gov The development of efficient methods for constructing this scaffold is a significant focus in synthetic chemistry. nih.govrsc.orgrsc.org
Approaches from Amino Acids
A primary and logical starting point for the synthesis of α-amino ketones is the use of α-amino acids, which provide a readily available source of the core amino and carbonyl functionalities. benthamdirect.com These methods typically require the protection of the amino group with protecting groups such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to prevent unwanted side reactions. benthamdirect.comorganic-chemistry.org The carboxylic acid moiety of the protected amino acid is then converted into a ketone.
One effective method involves the in-situ generation of activated esters from N-protected α-amino acids, which then react with Grignard reagents in the presence of copper(I) iodide (CuI) to yield the corresponding α-amino ketones. organic-chemistry.org This approach is notable for its high yields and the preservation of the chiral integrity of the starting amino acid. organic-chemistry.org The reaction proceeds under mild conditions and is a cost-effective alternative to methods requiring more complex derivatives. organic-chemistry.org
Another strategy involves the conversion of α-amino acids into α-diazo ketones, which are then treated with an appropriate acid to form α'-haloketones. benthamdirect.com These halogenated intermediates can subsequently be transformed into the desired α-amino ketones. benthamdirect.comresearchgate.net
| Starting Material | Reagents | Product | Key Features |
| N-protected α-amino acid | 2-chloro-4,6-dimethoxy nih.govrsc.orgcolab.wstriazine (CDMT), N-methylmorpholine (NMM), Grignard reagent, CuI | N-protected α-amino ketone | High yields, maintains chiral integrity, cost-effective. organic-chemistry.org |
| α-amino acid | (conversion to α-diazo ketone), HX | α-amino-α'-haloketone | Intermediate for further synthesis. benthamdirect.com |
| N-(9-phenylfluoren-9-yl)-α-amino esters | Organolithium reagents (MeLi, nBuLi, tBuLi, PhLi) | N-protected α-amino ketone | High yields (90-94%). benthamdirect.com |
Methods Involving Carbonyl Compounds and Amines
The direct amination of carbonyl compounds represents a more atom-economical approach to α-amino ketones. rsc.org Various methods have been developed to achieve this transformation, often involving an oxidation step.
A one-pot synthesis can be achieved from benzylic alcohols and nitrogen nucleophiles using N-bromosuccinimide (NBS) as a mediator. rsc.org This method is operationally simple and provides good yields, particularly with secondary cyclic amines. rsc.org Similarly, the direct α-C-H amination of ketones can be accomplished using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant in a transition-metal-free system. nih.gov This reaction is versatile, accommodating a wide range of ketones and amines. nih.gov
Electrochemical methods also offer a green alternative for the synthesis of α-amino carbonyl compounds by coupling ketones with secondary amines. colab.ws These reactions can be carried out at room temperature in an undivided cell with a graphite (B72142) electrode and ammonium iodide as a redox catalyst. colab.ws
| Starting Material | Reagents/Conditions | Product | Key Features |
| Benzylic alcohols, Nitrogen nucleophiles | N-bromosuccinimide (NBS) | α-amino ketone | One-pot, operationally simple. rsc.org |
| Ketones, Amines | Ammonium iodide, Sodium percarbonate | α-amino ketone | Transition-metal-free, wide substrate scope. nih.gov |
| Ketones, Secondary amines | Electrochemical cell, Graphite electrode, NH4I | α-amino ketone | Mild conditions, green chemistry. colab.ws |
| Alkenes, Secondary amines | NBS–DMSO–secondary amine oxidative system | α-amino ketone | Regioselective oxo-amination. colab.ws |
Transition-Metal Catalyzed Aminocarbonylation Reactions
Transition-metal catalysis provides powerful tools for the synthesis of α-amino ketones, often enabling reactions that are otherwise challenging. nih.govnih.gov These methods frequently involve the use of carbon monoxide (CO) as a C1 building block. nih.gov
Palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines with arylboronic acids is an efficient route to chiral α-amino ketones. nih.gov The chiral palladium(II) complex plays multiple roles in this reaction, including the activation of the starting materials and controlling the stereochemistry of the product. nih.gov
Rhodium-catalyzed reactions have also been employed. For instance, a rhodium(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides yields substituted cyclopropyl-ketones, which can be precursors to α-amino ketones. organic-chemistry.org Additionally, dirhodium(II) complexes can catalyze three-component reactions of amines, diazo compounds, and allylic compounds to produce complex α-amino acid derivatives. organic-chemistry.org
Copper-catalyzed reactions are also prevalent. For example, copper(II) bromide can catalyze the direct α-amination of ketones, esters, and aldehydes. organic-chemistry.org This process is thought to proceed through a catalytically generated α-bromo carbonyl intermediate followed by nucleophilic displacement by the amine. organic-chemistry.org
| Catalyst System | Reactants | Product | Key Features |
| Palladium(II) complex | C-acyl N-sulfonyl-N,O-aminals, Arylboronic acids | Chiral α-amino ketone | Highly stereocontrolled. nih.gov |
| Rhodium(III) complex | Allylic alcohols, N-enoxyphthalimides | Substituted cyclopropyl-ketone | Diastereoselective annulation. organic-chemistry.org |
| Dirhodium(II)/Xantphos | Amines, Diazo compounds, Allylic compounds | α-quaternary α-amino acid derivatives | High atom and step economy. organic-chemistry.org |
| Copper(II) bromide | Ketones, Esters, or Aldehydes, Amines | α-amino carbonyl compound | Direct α-amination. organic-chemistry.org |
| Copper(I)/2,2′-bipyridyl | Silyl ketene (B1206846) acetals, N-chloroamines | α-amino ester | Good yields. organic-chemistry.org |
Stereoselective Synthesis of α-Amino Ketone Scaffolds
The synthesis of enantiomerically pure α-amino ketones is of great importance for their application in medicinal chemistry and as chiral building blocks. nih.govresearchgate.net Several stereoselective strategies have been developed to address this challenge.
Asymmetric Heyns rearrangement of racemic α-hydroxy ketones, catalyzed by organocatalysts like β-isocupreidine, provides an enantioselective route to α-amino ketones. rsc.org Another approach involves the iridium-catalyzed SN2' reaction of silyl-protected conjugated dienolates with amines, which yields enantioenriched protected α-amino ketones with excellent regio- and stereoselectivity. rsc.org
Chiral Brønsted acid catalysis can be used for the enantioselective transfer hydrogenation of α-keto ketimines, producing chiral α-amino ketones with high yields and enantiomeric excess. rsc.org Furthermore, the merger of transition metal and photoredox catalysis has enabled the direct enantioselective acylation of α-amino C(sp3)-H bonds with carboxylic acids, offering a mild and efficient pathway to valuable α-amino ketones. organic-chemistry.org
| Method | Catalyst/Reagent | Substrate | Product | Key Features |
| Asymmetric Heyns Rearrangement | β-isocupreidine | Racemic α-hydroxy ketones | Enantioselective α-amino ketone | Organocatalytic. rsc.org |
| Iridium-Catalyzed SN2' Reaction | Iridium complex, Phosphonamidite ligand | Silyl-protected conjugated dienolates, Amines | Enantioenriched protected α-amino ketone | Excellent regio- and stereoselectivity. rsc.org |
| Transfer Hydrogenation | Chiral Brønsted acid | α-keto ketimines | Chiral α-amino ketone | High yield and enantioselectivity. rsc.org |
| Transition Metal/Photoredox Catalysis | Metal catalyst, Photocatalyst | α-amino C(sp3)-H bonds, Carboxylic acids | Enantioselective α-amino ketone | Mild conditions. organic-chemistry.org |
Methodologies Incorporating Cyclopropyl (B3062369) Ketone Moieties
The cyclopropyl group is a strained three-membered ring that imparts unique chemical and physical properties to molecules. Its incorporation into a ketone structure, particularly in proximity to an amino group, presents specific synthetic challenges and opportunities.
Cyclopropanation Reactions for Ketone Precursors
The construction of the cyclopropane (B1198618) ring can be achieved through various cyclopropanation reactions, often performed on a precursor molecule that already contains the ketone functionality or can be easily converted to it. wikipedia.org
One general approach involves the α-cyclopropanation of ketone derivatives through an oxidative umpolung strategy. nih.gov This can be promoted by iodine(III) reagents, which are believed to react via a highly electrophilic enolonium intermediate. nih.gov Hydrogen borrowing catalysis offers another expedient method for the α-cyclopropanation of ketones. acs.org This transformation proceeds via the alkylation of a hindered ketone with an alcohol containing a leaving group, followed by intramolecular displacement to form the cyclopropane ring. acs.org
The Johnson–Corey–Chaykovsky reaction, which utilizes a sulfur ylide, is a well-known method for cyclopropanation, particularly effective for electron-poor olefins like α,β-unsaturated carbonyl compounds. wikipedia.org Additionally, intramolecular cyclization of haloalkanes with appropriately placed electron-withdrawing groups can be induced by a strong base to form a cyclopropane ring. wikipedia.org
For the synthesis of amino acids of the cyclopropylglycine series, methods based on the carbene and ylide addition to alkenes, as well as the Kulinkovich cyclopropanation of esters and amides, are prominent. researchgate.net
| Reaction Type | Reagents/Catalyst | Substrate | Product | Key Features |
| Oxidative Umpolung | Iodine(III) reagents | Ketone derivatives | α-cyclopropanated ketone | Metal-free. nih.gov |
| Hydrogen Borrowing Catalysis | Metal catalyst (e.g., Iridium) | Ketone, Alcohol with leaving group | α-cyclopropyl ketone | Sustainable method. acs.org |
| Johnson–Corey–Chaykovsky Reaction | Sulfur ylide | α,β-unsaturated carbonyl compound | Cyclopropyl ketone | Effective for electron-poor olefins. wikipedia.org |
| Intramolecular Cyclization | Strong base | Haloalkane with electron-withdrawing group | Cyclopropane derivative | Forms ring via carbanion intermediate. wikipedia.org |
| Kulinkovich Cyclopropanation | Grignard reagents, Titanium alkoxide | Esters, Amides | Cyclopropanols | Precursors to cyclopropyl ketones. wikipedia.orgresearchgate.net |
Advanced Cyclopropyl Ketone Synthesis Approaches
The formation of the cyclopropyl ketone moiety is a critical step in the synthesis of the target molecule. Modern synthetic organic chemistry offers several sophisticated methods to construct this structural feature.
One prominent strategy involves the Corey-Chaykovsky cyclopropanation . This method utilizes a sulfur ylide to react with an α,β-unsaturated ketone, known as a chalcone (B49325), to form a cyclopropyl ketone. nih.gov For instance, the reaction of a suitably substituted chalcone with a sulfonium (B1226848) ylide can directly yield the desired cyclopropyl ketone core.
Another powerful technique is the rhodium(III)-catalyzed [2+1] annulation . This approach involves the reaction of allylic alcohols with N-enoxyphthalimides. organic-chemistry.org The oxyphthalimide group serves multiple roles, including directing the C-H activation and controlling the stereochemistry of the resulting cyclopropyl ketone. organic-chemistry.org
Furthermore, intramolecular cross-electrophile coupling reactions catalyzed by nickel have been developed for the synthesis of cyclopropanes. organic-chemistry.org This method can be adapted to produce cyclopropyl ketones from 1,3-diol derivatives. organic-chemistry.org The reaction proceeds through the formation of a nickelacycle intermediate, followed by reductive elimination to furnish the cyclopropane ring.
A metal-free alternative involves the ring-opening oxidation of cyclopropanols . This can be achieved using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which facilitates the C-N coupling of cyclopropanols with nitrogen nucleophiles to form β-amino ketones. researchgate.net
The following table summarizes some advanced methods for cyclopropyl ketone synthesis:
| Method | Key Reagents/Catalysts | Description | Reference |
| Corey-Chaykovsky Cyclopropanation | Sulfur ylide, α,β-unsaturated ketone | Reaction of a sulfur ylide with a chalcone to form a cyclopropyl ketone. | nih.gov |
| Rh(III)-Catalyzed [2+1] Annulation | Rh(III) catalyst, Allylic alcohol, N-enoxyphthalimide | Diastereoselective synthesis of substituted cyclopropyl ketones. | organic-chemistry.org |
| Intramolecular Nickel-Catalyzed Cross-Electrophile Coupling | Nickel catalyst, 1,3-diol derivative | Formation of cyclopropanes from diol precursors. | organic-chemistry.org |
| TEMPO-Mediated Ring Opening of Cyclopropanols | TEMPO, Cyclopropanol, Nitrogen nucleophile | Umpolung strategy for the synthesis of β-amino ketones. | researchgate.net |
Convergent and Linear Synthesis Pathways for 4-Amino-1-cyclopropylpentan-1-one
Strategies Combining Amino and Cyclopropyl Ketone Synthons
A key challenge in the synthesis of this compound is the effective coupling of the amino and cyclopropyl ketone fragments. Several strategies can be employed to achieve this transformation.
One approach involves the reaction of a cyclopropyl ketone bearing a leaving group with an amine . For example, a halomethyl cyclopropyl ketone could be reacted with a suitable protected amine to form the desired carbon-nitrogen bond.
Alternatively, a reductive amination strategy can be utilized. This would involve reacting a cyclopropyl ketone containing a precursor to the amino group, such as a nitro or azide (B81097) group, with a reducing agent in the presence of a nitrogen source.
The copper-catalyzed aerobic oxidation of cyclopropanols in the presence of secondary amines provides a direct route to β-aminoketones with yields ranging from 34–99%. researchgate.net This method offers a streamlined approach to combining the amino and ketone functionalities.
Protecting Group Strategies in Complex Amino Ketone Synthesis
The presence of both an amino group and a ketone in the target molecule necessitates the use of protecting groups to avoid unwanted side reactions during the synthesis. libretexts.org The choice of protecting groups is crucial and depends on their stability to the reaction conditions and the ease of their removal. jocpr.com
Orthogonal protection is a particularly useful strategy in complex syntheses. numberanalytics.com This involves using multiple protecting groups that can be removed under different, non-interfering conditions. numberanalytics.com For instance, the amino group could be protected with a benzyloxycarbonyl (Cbz) group, which is removable by hydrogenolysis, while a ketone could be temporarily converted to a ketal, which is stable to many reagents but can be cleaved under acidic conditions.
Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), as well as benzyl (B1604629) (Bn) groups. iris-biotech.deyoutube.com The Boc group is typically removed with strong acid, while the Fmoc group is base-labile. iris-biotech.de The selection of the appropriate protecting group strategy is critical for the successful synthesis of this compound.
A summary of common amine protecting groups is presented in the table below:
| Protecting Group | Abbreviation | Removal Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | iris-biotech.de |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis | youtube.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | iris-biotech.de |
| Benzyl | Bn | Hydrogenolysis | youtube.com |
Chemical Reactivity and Reaction Mechanisms of 4 Amino 1 Cyclopropylpentan 1 One
Reactivity Governed by the Amino Group
The primary amino group (-NH₂) at the C4 position is a key site of nucleophilicity and basicity, driving a variety of chemical reactions.
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows it to readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Common reactions involving the nucleophilic nature of the amino group include:
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This is a fundamental transformation for introducing a wide range of substituents.
Alkylation: Treatment with alkyl halides or other alkylating agents results in the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry.
Reductive Amination: The amino group can be formed through the reductive amination of a corresponding ketone precursor. researchgate.net This process involves the initial formation of an imine or enamine, which is then reduced to the amine. msu.edu
Reaction with Carbonyls: The amino group can react with aldehydes and ketones to form imines (Schiff bases) in a reversible, acid-catalyzed reaction involving the elimination of water. msu.edu
The nucleophilicity of the amino group can be influenced by the steric hindrance around the nitrogen atom and the electronic effects of the rest of the molecule.
As a base, the amino group can accept a proton from an acid to form an ammonium salt (R-NH₃⁺). This protonation is a reversible equilibrium, and the position of this equilibrium, determined by the pKa of the conjugate acid and the pH of the medium, has a profound impact on the molecule's reactivity.
Effect on Nucleophilicity: Protonation of the amino group completely neutralizes its nucleophilicity, as the lone pair of electrons is no longer available for donation. Therefore, reactions requiring a nucleophilic amino group are typically carried out under basic or neutral conditions.
Solubility: The formation of an ammonium salt significantly increases the polarity of the molecule, thereby enhancing its solubility in polar protic solvents like water. This property is often exploited in purification and handling procedures. The pKa of a primary amine in a similar environment is typically around 9-10.
| Condition | Dominant Species | Reactivity of Amino Group |
| Acidic (pH < pKa) | R-NH₃⁺ (Ammonium ion) | Non-nucleophilic |
| Basic (pH > pKa) | R-NH₂ (Free amine) | Nucleophilic |
Reactivity Governed by the Ketone Carbonyl Group
The ketone carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and basic. This polarity is the basis for its characteristic reactivity.
The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations. msu.edu
Reduction: The ketone can be reduced to the corresponding secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl carbon to form tertiary alcohols after acidic workup. msu.edu
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid leads to the formation of a cyanohydrin.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the ketone into an alkene.
The presence of α-hydrogens (protons on the carbon atoms adjacent to the carbonyl group) allows the ketone to undergo enolization to form an enol or an enolate anion under acidic or basic conditions, respectively.
Enolate Formation: In the presence of a strong base, a proton can be abstracted from the α-carbon to form a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile.
Alkylation and Acylation: The enolate can be alkylated or acylated at the α-carbon, providing a means to introduce substituents at this position.
Aldol (B89426) Condensation: The enolate can react with another molecule of the ketone (or a different aldehyde or ketone) in an aldol addition or condensation reaction.
Reactivity Governed by the Cyclopropyl (B3062369) Ring
The cyclopropyl group is a three-membered ring that possesses significant ring strain. This strain influences its chemical behavior, making it susceptible to ring-opening reactions under certain conditions.
Ring Strain: The C-C-C bond angles in a cyclopropane (B1198618) ring are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This strain energy makes the ring more reactive than a typical acyclic alkane.
Ring-Opening Reactions: Under acidic or oxidative conditions, the strained cyclopropane ring can undergo ring-opening reactions. For instance, reaction with strong acids can lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile. The presence of the adjacent ketone and distant amino group can influence the regioselectivity and stereoselectivity of these ring-opening reactions. The unique bonding in cyclopropanes also imparts some double-bond character to the C-C bonds. researchgate.net
The stability of the cyclopropyl group in 4-Amino-1-cyclopropylpentan-1-one under neutral or mildly basic conditions allows it to be carried through many synthetic transformations targeting the amino or ketone functionalities. However, its latent reactivity provides opportunities for more complex molecular rearrangements and functionalizations.
Ring-Opening Reactions of Cyclopropyl Ketones
The high ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the formation of diverse molecular architectures.
Regioselective Ring-Opening Processes
The cleavage of the cyclopropane ring can occur at different carbon-carbon bonds, leading to various products. The regioselectivity of this process is influenced by steric and electronic factors, as well as the reaction conditions. In the case of cyclopropyl ketones, the cleavage can be directed by the carbonyl group.
Lewis acid activation of the carbonyl group can facilitate nucleophilic attack, leading to ring opening. For instance, the combination of a chlorosilane like trimethylsilyl (B98337) chloride (TMSCl) and a Lewis acid can promote the ring-opening chlorination of cyclopropyl ketones. nih.gov Similarly, the reaction of alkylidenecyclopropyl ketones with amines can proceed via a distal cleavage of the C-C bond of the cyclopropane ring. organic-chemistry.org This process is believed to involve the formation of a cyclopropylimine intermediate, which then undergoes ring expansion. organic-chemistry.org The regioselectivity is crucial as it determines the final structure of the resulting molecule, which can be a linear chain or a new ring system.
Palladium-catalyzed reactions have also demonstrated high regioselectivity in the ring-opening of cyclopropyl ketones, yielding α,β-unsaturated ketones. rsc.org Specifically, aryl cyclopropyl ketones can be stereoselectively converted to (E)-1-arylbut-2-en-1-ones. rsc.org
Catalytic C-C Bond Activation and Cleavage
Transition metal catalysis provides a powerful tool for the controlled activation and cleavage of the C-C bonds in cyclopropyl ketones. nih.govnih.gov Rhodium and palladium complexes have been extensively studied for this purpose.
One strategy involves the use of a temporary directing group to achieve regiocontrolled C-C bond activation. nih.gov For aminocyclopropanes, an isocyanate-derived temporary directing group can facilitate carbonylative C-C bond activations. nih.gov Nickel catalysis has also been employed for the net ring-opening difunctionalization of cyclopropyl ketones. nih.gov In these reactions, a reduced (tpy•–)NiI species can activate the C-C bond through a concerted, asynchronous ring-opening transition state, forming an alkylnickel(II) intermediate that can be trapped by various reagents. nih.gov
The table below summarizes different catalytic systems used for the C-C bond activation of cyclopropyl ketones.
| Catalyst System | Substrate Type | Product Type | Reference |
| Ni(acac)₃ / AlMe₃ | Phenyl cyclopropyl ketone | Aluminum enolate | nih.gov |
| Pd(OAc)₂ / PCy₃ | Aryl cyclopropyl ketones | (E)-1-Arylbut-2-en-1-ones | rsc.org |
| Rhodium / N-heterocyclic carbene / Amino-pyridine | Cyclopentanones | α-Tetralones | nih.gov |
Radical Pathway Mechanisms in Cyclopropyl Ring Opening
Radical-mediated reactions offer an alternative pathway for the ring opening of cyclopropanes, including those bearing an amino group. rsc.org These reactions often proceed under milder conditions compared to ionic processes and can be initiated by various radical initiators. epfl.chbeilstein-journals.org
The process can be initiated by the addition of a radical species to the cyclopropane ring or, in the case of methylenecyclopropanes, to the double bond, forming a cyclopropyl-substituted carbon radical. beilstein-journals.org This intermediate readily undergoes ring-opening to generate a more stable alkyl radical, which can then participate in subsequent reactions. beilstein-journals.orgnih.gov For aminocyclopropanes, the formation of radical intermediates can alleviate the need for double activation of the cyclopropane ring, providing a powerful strategy for 1,3-difunctionalizations. rsc.org
The electrocyclic ring-opening of the cyclopropyl radical itself has been studied in detail, revealing a complex dynamic process that can deviate from the predicted intrinsic reaction coordinate. nih.gov This highlights the sensitivity of the reaction mechanism to the potential energy surface. nih.gov
Vinylcyclopropane Rearrangements
When a vinyl group is attached to a cyclopropane ring, the molecule can undergo a characteristic thermal or photochemically induced rearrangement to form a cyclopentene (B43876) ring. wikipedia.orgorganicreactions.org This vinylcyclopropane-cyclopentene rearrangement is a powerful tool in organic synthesis for constructing five-membered rings. nih.govresearchgate.net
The mechanism of this rearrangement can be viewed as either a two-step process involving a diradical intermediate or a concerted pericyclic reaction controlled by orbital symmetry. wikipedia.org The operative mechanism is highly dependent on the specific substrate. wikipedia.org For cyclopropyl ketones, this rearrangement can be adapted to synthesize dihydrofurans. organicreactions.orgnih.gov The ketone functionality acts as a latent vinyl group equivalent. The rearrangement proceeds through the opening of the cyclopropane ring followed by cyclization involving the carbonyl oxygen.
Intermolecular and Intramolecular Reaction Pathways
The presence of both an amino group and a cyclopropyl ketone moiety in this compound allows for a rich variety of intermolecular and intramolecular reactions.
Cascade Reactions Involving Multiple Functional Groups
Cascade reactions, where a single reaction setup initiates a sequence of transformations, are highly efficient in building molecular complexity. For this compound, the amino group can act as an internal nucleophile, initiating a cascade sequence following the ring-opening of the cyclopropyl ketone.
A relevant example is the intermolecular cyclization of alkylidenecyclopropyl ketones with external amines to synthesize 2,3,4-trisubstituted pyrroles. organic-chemistry.org This reaction proceeds through a distal cleavage of the cyclopropane C-C bond. organic-chemistry.org A similar intramolecular cascade could be envisioned for this compound, where the internal amino group attacks the cyclopropane ring or an intermediate derived from its opening, leading to the formation of a heterocyclic structure. Such enzymatic cascade reactions are also known for the synthesis of chiral amino alcohols from amino acids. youtube.com
Novel amine-mediated transformations of alkynyl ketones can lead to the formation of various heterocyclic and carbocyclic systems through cascade processes initiated by the conjugate addition of an amine. nih.gov This suggests that the amino group in the target molecule could similarly trigger complex transformations.
Cyclization Reactions and Heterocycle Formation
As a γ-amino ketone, this compound is predisposed to undergo intramolecular cyclization to form a five-membered nitrogen-containing heterocycle. This type of reaction is a well-established method for the synthesis of substituted pyrrolidines and their unsaturated derivatives.
The primary intramolecular reaction anticipated for this compound is a cyclization-dehydration sequence to yield a substituted dihydropyrrole. The reaction proceeds via an intramolecular nucleophilic attack of the primary amine onto the carbonyl carbon of the ketone. This initial addition forms a cyclic hemiaminal intermediate (a carbinolamine). Subsequent dehydration of this intermediate leads to the formation of a stable five-membered dihydropyrrole ring.
The expected product from the intramolecular cyclization of this compound is 2-cyclopropyl-5-methyl-2,3-dihydropyrrole . The formation of a five-membered ring is generally favored in such intramolecular cyclizations due to favorable thermodynamics and kinetics, minimizing ring strain.
| Starting Material | Reaction Type | Key Intermediate | Expected Product | Ring System Formed |
| This compound | Intramolecular Cyclization-Dehydration | Cyclic Hemiaminal | 2-cyclopropyl-5-methyl-2,3-dihydropyrrole | Dihydropyrrole (5-membered) |
Research on analogous systems, such as the asymmetric ring-opening/cyclization of other cyclopropyl ketones with primary amines, suggests that the cyclopropyl group can be retained in the final product, influencing its stereochemistry and reactivity. nih.gov The synthesis of various substituted dihydropyrroles through the cyclization of γ-amino ketones is a common strategy in heterocyclic chemistry.
Mechanistic Investigations and Theoretical Insights
The mechanism of the intramolecular cyclization of this compound to form 2-cyclopropyl-5-methyl-2,3-dihydropyrrole is best understood as an intramolecular variant of the aldol condensation, or more accurately, a nucleophilic addition-elimination reaction.
The reaction is typically initiated by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton transfer steps then lead to the formation of a cyclic carbinolamine. Under the reaction conditions, which often involve heating, this intermediate readily undergoes dehydration. The elimination of a water molecule is driven by the formation of a more stable, conjugated system in the resulting dihydropyrrole ring.
Theoretical studies on similar intramolecular cyclizations of amino ketones confirm that the formation of five- and six-membered rings is energetically favorable. acs.org Density functional theory (DFT) calculations on related systems have been used to analyze the transition states and reaction energies, providing insights into the factors that control the selectivity of these cyclization reactions. acs.org For instance, computational analyses of intramolecular 1,3-dipolar cycloadditions of diazoalkanes, which share mechanistic features with the cyclization of amino ketones, have been employed to understand the diastereoselectivity of ring formation.
The presence of the cyclopropyl group adjacent to the carbonyl is expected to influence the electronic properties of the ketone and potentially the stability of the transition state. However, without specific theoretical studies on this compound, these effects remain a subject for further investigation.
| Step | Description | Key Species |
| 1. Activation | Protonation of the carbonyl oxygen (under acidic catalysis) or formation of an enolate (under basic catalysis). | Protonated ketone or enolate |
| 2. Nucleophilic Attack | Intramolecular attack of the amine nitrogen on the carbonyl carbon. | Tetrahedral intermediate |
| 3. Cyclization | Formation of the five-membered ring. | Cyclic hemiaminal (carbinolamine) |
| 4. Dehydration | Elimination of a water molecule. | Dihydropyrrole |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Amino 1 Cyclopropylpentan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity within 4-Amino-1-cyclopropylpentan-1-one.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms and anisotropic effects of the carbonyl and cyclopropyl (B3062369) groups causing notable downfield shifts.
The protons on the cyclopropyl ring are expected to appear in the upfield region, typically between 0.8 and 1.8 ppm. The proton on the carbon adjacent to the carbonyl group (the methine of the cyclopropyl ring) would be the most deshielded of the cyclopropyl protons due to the electron-withdrawing nature of the carbonyl group. The protons on the pentane (B18724) chain would exhibit chemical shifts influenced by their proximity to the carbonyl group and the amino group. The methylene (B1212753) protons adjacent to the carbonyl group (C2-H₂) are expected to be in the range of 2.5-2.8 ppm, while the methine proton at the chiral center (C4-H) bearing the amino group would likely appear around 2.9-3.2 ppm. The methyl protons (C5-H₃) would be the most upfield of the pentane chain protons. The protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| C5-H₃ | ~1.15 | d | ~6.5 |
| Cyclopropyl CH₂ | ~0.85-1.05 | m | - |
| C3-H₂ | ~1.60-1.80 | m | - |
| Cyclopropyl CH | ~1.70-1.90 | m | - |
| C2-H₂ | ~2.60-2.80 | t | ~7.0 |
| C4-H | ~2.90-3.20 | m | - |
| NH₂ | ~1.5-2.5 (broad) | s | - |
The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. The carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of 208-215 ppm for a cyclopropyl ketone. The carbons of the cyclopropyl ring are characteristically found at high field. The carbon attached to the nitrogen (C4) will be deshielded compared to the other aliphatic carbons in the pentane chain.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C1) | ~210 |
| C4 | ~48-52 |
| C2 | ~38-42 |
| C3 | ~30-35 |
| C5 | ~20-25 |
| Cyclopropyl CH | ~15-20 |
| Cyclopropyl CH₂ | ~8-12 |
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations would include the coupling between the C4-H proton and the protons on the adjacent C3 and C5 carbons. It would also show couplings between the protons within the cyclopropyl ring and the coupling of the C2-H₂ protons with the C3-H₂ protons. openstax.orgrockymountainlabs.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For example, the proton signal predicted around 2.9-3.2 ppm would show a cross-peak with the carbon signal around 48-52 ppm, confirming the C4-H and C4 assignment. openstax.orglibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for confirming the connectivity of the functional groups. Key HMBC correlations would be expected from the C2-H₂ protons to the carbonyl carbon (C1), and from the cyclopropyl protons to the carbonyl carbon (C1), which would solidify the cyclopropyl ketone moiety. Further correlations from the C4-H proton to C2 and from the C5-H₃ protons to C3 and C4 would confirm the structure of the pentane chain. openstax.orgrockymountainlabs.com
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show the following key absorption bands:
N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. rockymountainlabs.comorgchemboulder.com
C=O Stretching: A strong absorption band characteristic of a ketone carbonyl group is anticipated. For a cyclopropyl ketone, this band typically appears around 1690-1715 cm⁻¹. orgchemboulder.comlibretexts.org
C-H Stretching: Aliphatic C-H stretching vibrations from the pentane chain and the cyclopropyl ring would be observed in the 2850-3000 cm⁻¹ region. The C-H stretching of the cyclopropyl ring might also show a characteristic band slightly above 3000 cm⁻¹.
N-H Bending: A bending vibration for the primary amine is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.com
Predicted IR Absorption Data for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic and cyclopropyl) | 2850 - 3050 | Medium to Strong |
| C=O Stretch (ketone) | 1690 - 1715 | Strong |
| N-H Bend (primary amine) | 1580 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Weak to Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. The molecular formula of this compound is C₉H₁₇NO, giving it a molecular weight of 155.24 g/mol .
According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 155 for this compound. jove.comjove.com The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the bond adjacent to the carbon-nitrogen bond. libretexts.orgjove.com
For this compound, two main α-cleavage pathways are possible at the C4 position:
Cleavage between C3 and C4, leading to the loss of a propyl ketone radical and the formation of a [CH(NH₂)(CH₃)]⁺ fragment with a mass-to-charge ratio (m/z) of 44.
Cleavage between C4 and C5, resulting in the loss of a methyl radical and the formation of a [CH(NH₂)(CH₂CH₂CO-cyclopropyl)]⁺ fragment with an m/z of 140.
Another significant fragmentation would be the cleavage adjacent to the carbonyl group. The loss of the cyclopropyl group would result in a fragment with an m/z of 114.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment |
|---|---|
| 155 | [M]⁺ (Molecular Ion) |
| 140 | [M - CH₃]⁺ |
| 114 | [M - C₃H₅]⁺ |
| 44 | [CH(NH₂)(CH₃)]⁺ |
Computational Chemistry Investigations of 4 Amino 1 Cyclopropylpentan 1 One
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic properties of chemical compounds. These computational methods provide insights into the geometric parameters, stability, and reactivity of molecules like 4-Amino-1-cyclopropylpentan-1-one.
Density Functional Theory (DFT) Studies on Geometry Optimization and Electronic Structure.researchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. mdpi.com It is employed to determine the optimized geometry and electronic properties of molecules. nih.govmdpi.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict its most stable three-dimensional conformation. mdpi.comnih.gov This process involves finding the minimum energy structure by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is reached. mdpi.com
The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available, to validate the computational model. researchgate.net DFT also yields crucial information about the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). researchgate.net The MEP map highlights regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| C-N | ~1.46 Å | |
| C-C (cyclopropyl) | ~1.51 Å | |
| C-C (pentanone chain) | ~1.54 Å | |
| Bond Angle | O=C-C | ~120° |
| C-N-H | ~109.5° | |
| C-C-C (cyclopropyl) | ~60° |
Note: The values presented are approximate and can vary depending on the specific DFT functional and basis set used in the calculation.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate electronic structure information for molecules like this compound. These high-level calculations are often used to benchmark the results obtained from DFT. They can offer a more refined understanding of electron correlation effects, which are crucial for accurately describing the electronic energy and properties of a molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors.researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). ajchem-a.comthaiscience.info The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group due to the presence of the lone pair of electrons. The LUMO is expected to be centered around the carbonyl group, which is an electron-withdrawing moiety. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the course of a chemical reaction. youtube.com
From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2). researchgate.net
These descriptors provide quantitative measures of the molecule's reactivity and can be used to predict its behavior in chemical reactions. researchgate.net
Table 2: Calculated HOMO-LUMO Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| EHOMO | Calculated Value |
| ELUMO | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
| Ionization Potential (I) | Calculated Value |
| Electron Affinity (A) | Calculated Value |
| Electronegativity (χ) | Calculated Value |
| Chemical Hardness (η) | Calculated Value |
| Electrophilicity Index (ω) | Calculated Value |
Note: Specific values require performing the actual quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. frontiersin.orgmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape and dynamics of this compound. researchgate.netfu-berlin.de These simulations can reveal how the molecule explores different shapes and orientations over time, which is crucial for understanding its physical and biological properties. semanticscholar.org
The flexibility of the pentanone chain and the orientation of the cyclopropyl (B3062369) and amino groups can be investigated through MD simulations. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the energy barriers between them. This information is valuable for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. Force fields, which are sets of parameters that describe the potential energy of the system, are a key component of MD simulations. fu-berlin.de
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be used to model chemical reactions, providing insights into their mechanisms and predicting their outcomes.
Theoretical Prediction of Reactivity and Selectivity.arxiv.org
By modeling the reaction pathways, computational chemistry can predict the reactivity and selectivity of this compound in various chemical transformations. For instance, the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon can be quantified to predict how the molecule will react with different reagents.
Transition state theory is used to locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. By comparing the activation energies for different possible reaction pathways, it is possible to predict which products will be formed preferentially (selectivity). For example, in a reaction involving both the amino group and the carbonyl group, computational modeling can determine which site is more likely to react under specific conditions.
Computational Prediction of Spectroscopic Parameters
Computational methods are widely used for the prediction of spectroscopic parameters, which can aid in the identification and characterization of novel compounds. nih.gov For a molecule like this compound, DFT calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.
The general approach involves first finding the lowest energy conformation of the molecule through a computational conformational analysis. dp.la Once the stable geometries are identified, spectroscopic properties can be calculated. For instance, vibrational frequencies from a DFT calculation can be correlated with experimental IR spectra. nih.gov While a direct computational analysis of this compound is not available, data for similar structures like cyclopropyl methyl ketone and other aminoketones provide a basis for what to expect.
Predicted spectroscopic data for a hypothetical analysis of this compound would likely be compared against experimental data for validation. The NIST Chemistry WebBook provides experimental spectroscopic data for related compounds like cyclopropyl phenyl ketone and ethanone, 1-cyclopropyl-. nist.govnist.gov
| Spectroscopic Technique | Predicted Parameters | Computational Method | Relevance |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT (e.g., B3LYP/6-31G*) | Identification of functional groups (C=O, N-H, cyclopropyl C-H) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H and ¹³C) and coupling constants | DFT with GIAO method | Elucidation of the molecular structure and connectivity |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of fragment ions | Not typically predicted by DFT, but fragmentation pathways can be inferred from bond energies. | Determination of molecular weight and fragmentation patterns |
It is important to note that the accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation. mdpi.com For flexible molecules, it is also crucial to consider multiple conformations, as the calculated spectra may be a weighted average of the spectra of several low-energy conformers. nih.gov
Advanced Synthetic Applications of 4 Amino 1 Cyclopropylpentan 1 One As a Building Block
Role in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. nih.gov The unique structural features of 4-amino-1-cyclopropylpentan-1-one make it an ideal starting material for the synthesis of several classes of these important heterocycles.
The reaction of this compound with α-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrroles and pyrazines. The formation of pyrazines often occurs through a Maillard-type reaction, where the amino group of the aminoketone reacts with a dicarbonyl species. nih.gov For example, the reaction with a 1,2-dicarbonyl compound can lead to the formation of a dihydropyrazine (B8608421) intermediate, which can then be oxidized to the corresponding pyrazine (B50134). The specific substitution pattern on the resulting pyrazine is influenced by the nature of the dicarbonyl compound and the reaction conditions. nih.gov
Similarly, pyrrole (B145914) synthesis can be achieved through various condensation reactions. One common approach involves the reaction of the aminoketone with a β-dicarbonyl compound, leading to the formation of an enaminone intermediate, which can then cyclize to form the pyrrole ring. nih.gov The versatility of these reactions allows for the introduction of a wide range of substituents on the heterocyclic core, enabling the generation of diverse chemical libraries for drug discovery and other applications.
Table 1: Examples of Pyrrole and Pyrazine Synthesis
| Reactant for this compound | Resulting Heterocycle | Reaction Type |
| 2,3-Butanedione | Tetramethylpyrazine | Maillard Reaction |
| Acetylacetone | Substituted Pyrrole | Knorr Pyrrole Synthesis |
| Ethyl Acetoacetate | Pyrrolinone | Japp-Klingemann Reaction |
This table presents hypothetical reaction examples based on common synthetic routes for pyrroles and pyrazines.
Thiazole (B1198619) and selenazole moieties are present in numerous biologically active compounds, including anticancer and antimicrobial agents. mdpi.comnih.govsciencescholar.us The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide. nih.gov In a similar fashion, this compound can be converted into a corresponding α-haloketone, which can then be reacted with a thioamide to yield a substituted thiazole.
The synthesis of selenazoles can be accomplished through analogous methods, using a selenoamide in place of a thioamide. nih.gov These reactions provide a direct route to incorporating the cyclopropylpentanone framework into these important heterocyclic systems.
Table 2: Synthesis of Thiazole and Selenazole Derivatives
| Reagent 1 | Reagent 2 | Resulting Heterocycle |
| α-Bromo-4-amino-1-cyclopropylpentan-1-one | Thioacetamide | 2-Methyl-4-(1-cyclopropyl-3-aminobutyl)thiazole |
| α-Bromo-4-amino-1-cyclopropylpentan-1-one | Selenoacetamide | 2-Methyl-4-(1-cyclopropyl-3-aminobutyl)selenazole |
This table illustrates a conceptual synthetic pathway to thiazole and selenazole derivatives.
The reactivity of this compound extends to the synthesis of a variety of other heterocyclic systems. For instance, condensation reactions with hydrazines can lead to the formation of pyridazines or other related diazine systems. ekb.eg Furthermore, intramolecular cyclization reactions can be employed to generate fused heterocyclic systems. For example, if the amino group is first acylated with a suitable bifunctional reagent, subsequent cyclization can lead to the formation of bicyclic structures such as tetrahydroimidazo[1,2-a]pyrazines. researchgate.net The ability to participate in such a diverse array of cyclization reactions underscores the value of this aminoketone as a versatile building block in heterocyclic synthesis.
Formation of Amino Alcohols and Polyamines
The ketone functionality of this compound can be readily reduced to a hydroxyl group, yielding the corresponding amino alcohol, 4-amino-1-cyclopropylpentan-1-ol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting amino alcohol is a valuable chiral building block in its own right, with applications in the synthesis of ligands for asymmetric catalysis and as a precursor for more complex molecules.
Furthermore, the primary amine can serve as a handle for the construction of polyamines. Through successive alkylation or acylation-reduction steps, additional amino groups can be introduced, leading to the formation of di-, tri-, and higher polyamines. These polyamine structures are of interest in various fields, including materials science and medicinal chemistry, due to their ability to coordinate with metal ions and interact with biological macromolecules.
Stereoselective Transformations and Chiral Pool Applications
When this compound is available in an enantiomerically pure form, it becomes a valuable component of the "chiral pool". wikipedia.orgnih.govresearchgate.netmdpi.com The chiral pool consists of readily available, enantiopure compounds from natural sources that are used as starting materials for the synthesis of complex chiral molecules. wikipedia.orgnih.govmdpi.com The stereocenter at the 4-position of the pentan-1-one chain can be used to direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection.
For example, the reduction of the ketone can lead to the formation of diastereomeric amino alcohols, where the stereochemistry of the newly formed hydroxyl group is influenced by the existing stereocenter. By carefully selecting the reducing agent and reaction conditions, it is often possible to achieve high levels of diastereoselectivity, favoring the formation of one diastereomer over the other. This stereochemical control is crucial in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The use of chiral pool building blocks like enantiopure this compound can significantly simplify the synthesis of complex chiral targets by reducing the need for chiral separations or asymmetric catalysts. wikipedia.orgmdpi.com
Integration into Complex Molecular Architectures
The versatility of this compound as a building block allows for its incorporation into a wide range of complex molecular architectures. Its ability to participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions makes it a valuable tool for the construction of intricate molecular skeletons.
For example, the amino group can be used as a nucleophile in reactions such as Michael additions or as a component in multicomponent reactions, allowing for the rapid assembly of complex structures. The ketone functionality can participate in reactions like the Wittig reaction or aldol (B89426) condensations to form new carbon-carbon bonds. The cyclopropyl (B3062369) group itself can also be a site of further chemical modification, adding another layer of complexity to the molecules that can be accessed from this starting material. Through a combination of these and other synthetic transformations, this compound can be elaborated into a diverse array of complex molecules with potential applications in various areas of chemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
